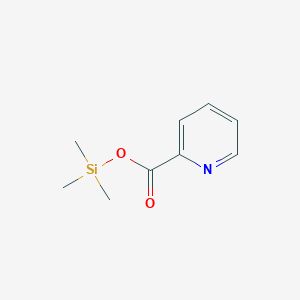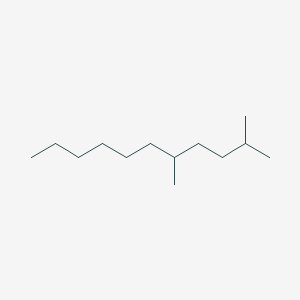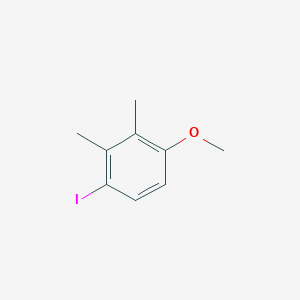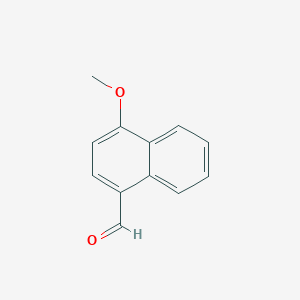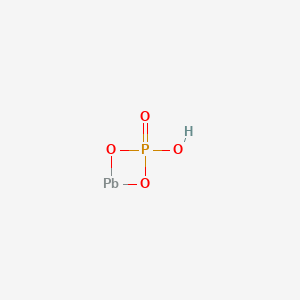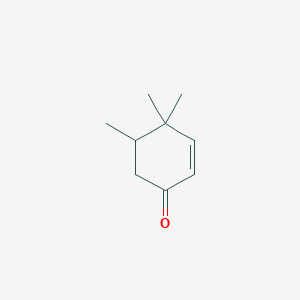
4,4,5-Trimethyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5-Trimethyl-2-cyclohexen-1-one, also known as TCCH, is a chemical compound that belongs to the family of cyclohexenones. It is a yellowish liquid with a pleasant odor and is widely used in the fragrance industry due to its ability to impart a floral and fruity aroma to perfumes and other scented products. However, TCCH has also been the subject of extensive scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4,4,5-Trimethyl-2-cyclohexen-1-one has been studied extensively for its potential applications in various fields, including:
1. Fragrance Industry: 4,4,5-Trimethyl-2-cyclohexen-1-one is widely used as a fragrance ingredient in perfumes, soaps, and other scented products due to its pleasant aroma.
2. Pharmaceutical Industry: 4,4,5-Trimethyl-2-cyclohexen-1-one has been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier and target specific areas of the brain.
3. Food Industry: 4,4,5-Trimethyl-2-cyclohexen-1-one has been studied for its potential use as a food flavoring agent due to its fruity and floral aroma.
Wirkmechanismus
4,4,5-Trimethyl-2-cyclohexen-1-one is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It is also believed to interact with various ion channels and receptors, including the GABA-A receptor and the NMDA receptor.
Biochemische Und Physiologische Effekte
4,4,5-Trimethyl-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects, including:
1. Antidepressant Effects: 4,4,5-Trimethyl-2-cyclohexen-1-one has been shown to have antidepressant effects in animal models, possibly through its modulation of the serotonin system.
2. Analgesic Effects: 4,4,5-Trimethyl-2-cyclohexen-1-one has been shown to have analgesic effects in animal models, possibly through its modulation of the GABA-A receptor.
3. Anxiolytic Effects: 4,4,5-Trimethyl-2-cyclohexen-1-one has been shown to have anxiolytic effects in animal models, possibly through its modulation of the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
4,4,5-Trimethyl-2-cyclohexen-1-one has several advantages and limitations for use in lab experiments, including:
Advantages:
1. High Yield: 4,4,5-Trimethyl-2-cyclohexen-1-one can be synthesized with high yield using the preferred method of reaction between 2,3-dimethyl-2-butene and cyclohexanone.
2. Selectivity: The preferred method of 4,4,5-Trimethyl-2-cyclohexen-1-one synthesis also has high selectivity, resulting in a purer product.
Limitations:
1. Toxicity: 4,4,5-Trimethyl-2-cyclohexen-1-one is toxic and can cause irritation to the skin and eyes, making it difficult to handle in lab experiments.
2. Volatility: 4,4,5-Trimethyl-2-cyclohexen-1-one is volatile and can evaporate quickly, making it difficult to handle and store.
Zukünftige Richtungen
There are several potential future directions for research on 4,4,5-Trimethyl-2-cyclohexen-1-one, including:
1. Development of Novel Fragrances: Further research on the aroma profile of 4,4,5-Trimethyl-2-cyclohexen-1-one could lead to the development of novel fragrances for use in perfumes and other scented products.
2. Drug Delivery: Further research on the ability of 4,4,5-Trimethyl-2-cyclohexen-1-one to cross the blood-brain barrier could lead to the development of novel drug delivery agents for the treatment of various neurological disorders.
3. Food Flavoring: Further research on the flavor profile of 4,4,5-Trimethyl-2-cyclohexen-1-one could lead to the development of novel food flavoring agents.
Conclusion:
In conclusion, 4,4,5-Trimethyl-2-cyclohexen-1-one is a chemical compound that has been extensively studied for its potential applications in various fields. While it is widely used in the fragrance industry, it also has potential applications in the pharmaceutical and food industries. Further research on 4,4,5-Trimethyl-2-cyclohexen-1-one could lead to the development of novel fragrances, drug delivery agents, and food flavoring agents. However, the toxicity and volatility of 4,4,5-Trimethyl-2-cyclohexen-1-one make it difficult to handle and store, and caution should be exercised when working with this compound.
Synthesemethoden
4,4,5-Trimethyl-2-cyclohexen-1-one can be synthesized through several methods, including the reaction of cyclohexanone with acetone in the presence of a base catalyst, or the reaction of 2,3-dimethyl-2-butene with cyclohexanone in the presence of an acid catalyst. The latter method is preferred due to its higher yield and selectivity.
Eigenschaften
CAS-Nummer |
17429-29-7 |
|---|---|
Produktname |
4,4,5-Trimethyl-2-cyclohexen-1-one |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
4,4,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
SNCRCXQBWGLTDV-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CC1(C)C |
Kanonische SMILES |
CC1CC(=O)C=CC1(C)C |
Synonyme |
4,4,5-Trimethyl-2-cyclohexen-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



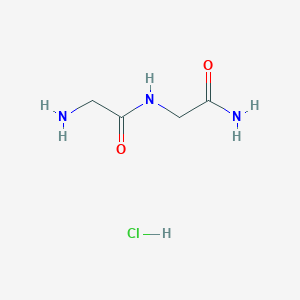
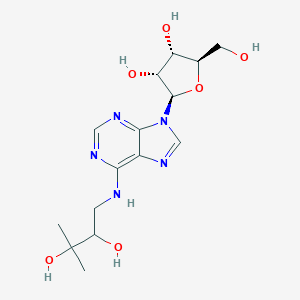
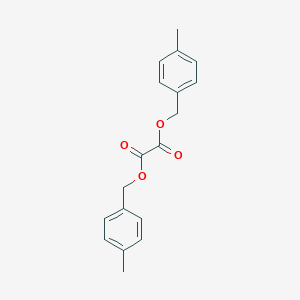
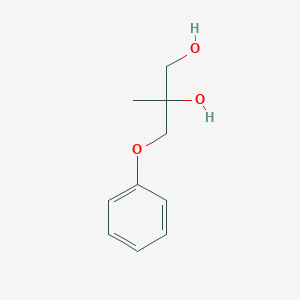
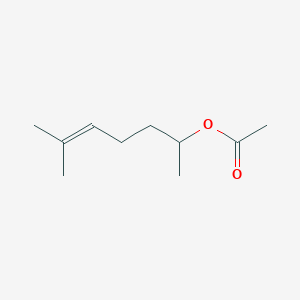
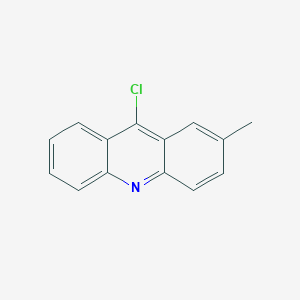
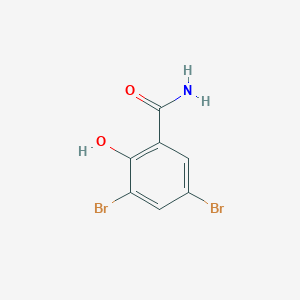

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
